Binding Affinity to Nivolumab: Comparative KD Analysis via SPR and BLI
PD-1 protein binding affinity to nivolumab varies significantly across commercial preparations. In a direct head-to-head comparison using the same assay platform, PD-1-His (Alfa Chemistry RHC-CD-1852) exhibited a KD of 2.44 nM by BLI (Sartorius Octet RED384) , whereas the same protein yielded a KD of 10.03 nM by SPR (ProA chip) . In contrast, a soluble PD-1 (sPD1) preparation analyzed in a dedicated SPR biosensor study displayed a nivolumab-binding KD of 4.66 nM [1]. These data establish that KD values for the PD-1–nivolumab interaction are not uniform and depend critically on protein construct and assay methodology, with reported values ranging from approximately 2.44 nM to 10.03 nM.
| Evidence Dimension | Binding affinity (KD) to nivolumab |
|---|---|
| Target Compound Data | KD = 2.44 nM (BLI); KD = 10.03 nM (SPR) |
| Comparator Or Baseline | sPD1: KD = 4.66 nM (SPR); literature values for PD-1–nivolumab interaction |
| Quantified Difference | KD ranges from 2.44 nM to 10.03 nM across different PD-1 preparations and assay platforms |
| Conditions | BLI: Sartorius Octet RED384 with Anti-human PD1 antibody (IgG4) on ProA Biosensor; SPR: ProA chip capturing Anti-PD1 Mab (Human IgG4); sPD1: SPR refractometric biosensor with nivolumab functionalization |
Why This Matters
Selecting a PD-1 protein with a defined and QC-verified binding affinity to reference antibodies is essential for reproducible antibody screening and neutralizing assay development.
- [1] Khalid-Salako FA, Kurt H, Yüce M. Experimental optimization of a plasmonic surface biofunctionalization, toward the bimodal biosensing and kinetic characterization of sPD1. ACS Omega. 2026;11(1):1396-1409. View Source
